molecular formula C23H23ClN2O B4570238 [2-(3-Chlorophenyl)quinolin-4-yl](3,5-dimethylpiperidin-1-yl)methanone

[2-(3-Chlorophenyl)quinolin-4-yl](3,5-dimethylpiperidin-1-yl)methanone

Cat. No.: B4570238
M. Wt: 378.9 g/mol
InChI Key: WHTJUEZQSBSNAX-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)quinolin-4-ylmethanone is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.

Scientific Research Applications

2-(3-Chlorophenyl)quinolin-4-ylmethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in treating neurological disorders.

    Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)quinolin-4-ylmethanone typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions to form the quinoline ring

The piperidine moiety is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate. The final step involves the formation of the methanone linkage, which can be achieved through various carbonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)quinolin-4-ylmethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit DNA synthesis in microbial cells, leading to their death. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Piperidine derivatives: Compounds with similar piperidine moieties.

Uniqueness

2-(3-Chlorophenyl)quinolin-4-ylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential therapeutic applications and diverse reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

[2-(3-chlorophenyl)quinolin-4-yl]-(3,5-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O/c1-15-10-16(2)14-26(13-15)23(27)20-12-22(17-6-5-7-18(24)11-17)25-21-9-4-3-8-19(20)21/h3-9,11-12,15-16H,10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTJUEZQSBSNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.